5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE typically involves the reaction of L-NORVALINE with an appropriate thiourea derivative under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfide bonds, which are crucial in protein folding and stability.
Reduction: It can be reduced to break disulfide bonds, reverting to its thiol form.
Substitution: The amino and thiol groups can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Disulfide-linked dimers.
Reduction Products: Free thiol forms.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic effects, including anticancer properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE involves its interaction with specific molecular targets, such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This compound may also affect cellular pathways by modulating protein-protein interactions and signaling cascades .
Comparison with Similar Compounds
L-NORVALINE: A precursor in the synthesis of 5-[(AMINOIMINOMETHYL)THIO]-L-NORVALINE.
THIOUREA DERIVATIVES: Compounds with similar thiol and amino functionalities.
ARGININE DERIVATIVES: Compounds with similar guanidino groups.
Uniqueness: this compound is unique due to its specific combination of amino, thiol, and guanidino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
190374-70-0 |
---|---|
Molecular Formula |
C6H13N3O2S |
Molecular Weight |
191.25 |
Origin of Product |
United States |
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